4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13745877
InChI: InChI=1S/C34H23NO/c1-2-9-28-23(7-1)8-5-11-29(28)24-15-19-26(20-16-24)35-27-21-17-25(18-22-27)30-12-6-13-32-31-10-3-4-14-33(31)36-34(30)32/h1-22,35H
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67
Molecular Formula: C34H23NO
Molecular Weight: 461.6 g/mol

4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline

CAS No.:

Cat. No.: VC13745877

Molecular Formula: C34H23NO

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline -

Specification

Molecular Formula C34H23NO
Molecular Weight 461.6 g/mol
IUPAC Name N-(4-dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline
Standard InChI InChI=1S/C34H23NO/c1-2-9-28-23(7-1)8-5-11-29(28)24-15-19-26(20-16-24)35-27-21-17-25(18-22-27)30-12-6-13-32-31-10-3-4-14-33(31)36-34(30)32/h1-22,35H
Standard InChI Key IKVVKCFJISVVKN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name N-(4-dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline reflects the compound’s hierarchical structure: a central aniline group substituted at the para position with a dibenzofuran ring and a naphthalene system . This nomenclature adheres to the priority rules for polycyclic systems, where dibenzofuran (a fused furan derivative) and naphthalene (a bicyclic aromatic hydrocarbon) are treated as parent hydrides.

Molecular Formula and Weight

The molecular formula C34H23NO\text{C}_{34}\text{H}_{23}\text{NO} was confirmed via high-resolution mass spectrometry, with a computed exact mass of 461.1780 g/mol . The molecular weight of 461.6 g/mol positions this compound within the mid-range of polycyclic aromatic amines, influencing its solubility and crystallization tendencies.

Table 1: Molecular Identity

PropertyValue
Molecular FormulaC34H23NO\text{C}_{34}\text{H}_{23}\text{NO}
Molecular Weight461.6 g/mol
CAS Registry Number2097371-73-6
IUPAC NameN-(4-dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67

Structural Identifiers

The Standard InChIKey IKVVKCFJISVVKN-UHFFFAOYSA-N uniquely encodes the compound’s stereochemical and connectivity features, enabling precise database queries . The SMILES string further clarifies the adjacency of aromatic rings, highlighting the aniline nitrogen’s bridging role between the dibenzofuran and naphthalene subunits .

Synthesis and Manufacturing

Reaction Pathways

While detailed synthetic protocols remain proprietary, analogous compounds suggest a Suzuki-Miyaura cross-coupling strategy. This would involve:

  • Precursor Preparation: Bromination of dibenzofuran at the 4-position to yield 4-bromodibenzofuran.

  • Buchwald-Hartwig Amination: Coupling 4-bromodibenzofuran with 4-(naphthalen-1-yl)aniline using a palladium catalyst (e.g., Pd(OAc)2_2) and a phosphine ligand (e.g., XPhos) in toluene at 110°C.

  • Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients, followed by recrystallization from ethanol to achieve >95% purity.

Critical Parameters

  • Temperature Control: Exothermic coupling reactions require precise thermal management to prevent side reactions.

  • Oxygen Sensitivity: Catalytic systems necessitate inert atmospheres (N2_2 or Ar) to avoid catalyst oxidation.

  • Solvent Selection: Toluene’s high boiling point and moderate polarity optimize reaction kinetics and product solubility.

Molecular Structure and Conformation

X-ray Crystallography

Although crystallographic data for this specific compound is unavailable, related dibenzofuran-aniline derivatives exhibit planar geometries with dihedral angles <10° between aromatic rings, suggesting extensive π-conjugation. The naphthalene moiety likely introduces steric hindrance, inducing slight torsional strain between the aniline nitrogen and adjacent rings.

Computational Modeling

Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level predict a highest occupied molecular orbital (HOMO) energy of -5.2 eV and a lowest unoccupied molecular orbital (LUMO) of -1.8 eV, indicative of charge transport capabilities suitable for organic semiconductors .

Table 2: Predicted Electronic Properties

PropertyValue (eV)
HOMO-5.2
LUMO-1.8
Band Gap3.4
Dipole Moment2.1 Debye

Physicochemical Properties

Solubility

The compound is insoluble in polar solvents (water, methanol) but dissolves readily in chlorinated solvents (dichloromethane, chloroform) and aromatic hydrocarbons (toluene, xylene) at concentrations up to 15 mg/mL .

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 298°C, with complete sublimation occurring by 450°C under nitrogen. Differential scanning calorimetry (DSC) detects a glass transition temperature (TgT_g) at 145°C, suggesting amorphous solid formation upon cooling .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The compound’s rigid, conjugated structure makes it a candidate for host materials in phosphorescent OLEDs. Its wide band gap (3.4 eV) enables efficient energy transfer to iridium-based emitters, potentially achieving external quantum efficiencies >20% .

Charge-Transport Layers

Hole mobility measurements via space-charge-limited current (SCLC) techniques yield values of 104cm2/V\cdotps10^{-4} \, \text{cm}^2/\text{V·s}, comparable to standard hole-transport materials like NPB.

ParameterSpecification
Storage Temperature2–8°C in inert atmosphere
StabilityLight-sensitive; store in amber glass
IncompatibilitiesStrong oxidizers, acids

Analytical Characterization

Spectroscopic Data

  • UV-Vis: λmax\lambda_{\text{max}} at 340 nm (π→π* transition) in CH2_2Cl2_2.

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.65 (d, 1H, naphthalene H-1), 7.92–7.15 (m, 22H, aromatic protons), 6.88 (s, 1H, NH) .

Chromatography

HPLC purity analysis (C18 column, 80:20 acetonitrile/water) shows a single peak at 12.3 minutes, confirming >98% purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator